1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Description
This compound features a pyrazole core substituted at position 1 with a (3,3-difluorocyclobutyl)methyl group and at position 4 with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The difluorocyclobutyl group introduces rigidity and electron-withdrawing properties, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal and agrochemical synthesis . Its molecular weight is approximately 348 g/mol, similar to other boronate-containing pyrazoles (e.g., 348.2 g/mol for the compound in ) .
Properties
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)11-7-18-19(9-11)8-10-5-14(16,17)6-10/h7,9-10H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKENZQDQCALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical formula: and a molecular weight of approximately 298.14 g/mol. It features a pyrazole core substituted with a dioxaborolane moiety and a difluorocyclobutyl group.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable pyrazole precursor with a dioxaborolane derivative. The synthetic pathway often includes hydroboration techniques to achieve the desired functional groups while maintaining high yields and purity levels.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar pyrazole derivatives against HIV-1. For instance, compounds structurally related to this compound have shown promising results in inhibiting HIV replication. A notable study reported that certain pyrazoles exhibited EC50 values in the low nanomolar range against wild-type HIV-1 strains, indicating strong antiviral activity .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is influenced by their structural components. The presence of specific substituents on the pyrazole ring and the dioxaborolane group can enhance or diminish their efficacy. For instance:
- Alkyl/aryl substitutions at the C5 position of the pyrazole ring have been associated with increased activity.
- The dioxaborolane moiety contributes to the compound's stability and binding affinity to viral targets.
Case Study 1: Anti-HIV Evaluation
In a comparative study, various pyrazole derivatives including this compound were tested for their anti-HIV activity. The results indicated that compounds with similar structural features had EC50 values ranging from 0.0038 to 0.4759 μmol/L against HIV-1 strains .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies conducted on related compounds demonstrated favorable absorption and bioavailability profiles in vivo. These studies suggest that modifications in the molecular structure can lead to improved pharmacological properties without compromising safety .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | EC50 (μmol/L) | SI (Selectivity Index) | Comments |
|---|---|---|---|
| Compound I-11 | 0.0038 | 25,468 | Excellent anti-HIV activity |
| Compound I-19 | 0.0334 | Not specified | Comparable to nevirapine |
| Compound I-22 | >0.100 | Not specified | Significantly reduced activity |
Scientific Research Applications
Medicinal Chemistry
The compound's pyrazole structure is known for its biological activity. Pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. The incorporation of the difluorocyclobutyl group may enhance the pharmacokinetic properties of the molecule.
Case Study:
A study demonstrated that pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. The introduction of the dioxaborolane moiety may also contribute to improved solubility and bioavailability of the drug candidates derived from this compound.
Agricultural Chemistry
The dioxaborolane component is recognized for its utility in developing agrochemicals. Compounds containing boron are often used in pesticides and herbicides due to their ability to enhance efficacy and reduce toxicity.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Insecticide | 85% | |
| Compound B | Herbicide | 90% | |
| 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Fungicide | TBD | Current Study |
Materials Science
The unique structure of this compound allows it to serve as a building block for synthesizing novel materials with specific properties. The presence of boron can enhance the thermal stability and mechanical properties of polymers.
Case Study:
Research has shown that incorporating boron-containing compounds into polymer matrices can significantly improve their thermal resistance and mechanical strength. This property is crucial for applications in electronics and aerospace materials.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The tetramethyl-1,3,2-dioxaborolan-2-yl group is a common Suzuki coupling partner. In similar compounds, such as tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate, cross-coupling with aryl halides or triflates under palladium catalysis is well-documented.
Typical Conditions :
-
Catalysts : Pd(PPh₃)₂Cl₂ or XPhos Precatalyst (e.g., chloro(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1‘-biphenyl)[2-(2’-amino-1,1‘-biphenyl’)]palladium(II)) .
-
Solvent : DMF, 1,2-dimethoxyethane (DME), or dioxane/water mixtures .
Yields : Vary widely (13 mg to 98%) depending on coupling partners and conditions .
Pyrazole Ring Functionalization
Pyrazoles are versatile heterocycles, often undergoing:
-
Electrophilic substitution : At positions 3 or 5 due to nitrogen’s electron-withdrawing effect.
-
Nucleophilic aromatic substitution : Less common but possible under specific conditions.
For example, in the synthesis of pyrazole-4-carbaldehydes, Vilsmeier-Haack reagents were used to introduce formyl groups .
Cross-Coupling Reaction Table
Key Observations
-
Catalyst choice : XPhos precatalysts show higher tolerance to steric hindrance and longer reaction times .
-
Base selection : Cs₂CO₃ is preferred for challenging couplings due to its strong deprotonation ability .
-
Solvent effects : Polar aprotic solvents (DMF) or mixed systems (dioxane/water) optimize coupling efficiency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
The substituent at position 1 of the pyrazole significantly influences electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Rigidity vs. Flexibility : The difluorocyclobutyl group (target compound) offers conformational rigidity compared to flexible benzyl or tetrahydrofuranyl groups. This may improve target binding specificity in biological applications .
- Lipophilicity : The trifluoromethylbenzyl group () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodology : Begin with a pyrazole core functionalization. The tetramethyl dioxaborolane group can be introduced via Suzuki-Miyaura coupling using Pd catalysts, while the 3,3-difluorocyclobutylmethyl substituent may be appended via alkylation or nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Structural validation should combine NMR, NMR, and high-resolution mass spectrometry (HRMS). For cyclobutyl derivatives, X-ray diffraction (XRD) can resolve stereochemical ambiguities .
Q. How should researchers characterize the boronate ester moiety in this compound?
- Methodology : Use NMR to confirm the presence and integrity of the boronate ester (expected signal: δ ~30 ppm). Complement with NMR to identify methyl groups (δ ~1.3 ppm for pinacol methyls) and IR spectroscopy for B-O stretching (~1350–1310 cm). Mass spectrometry (ESI-TOF) can verify molecular weight. Cross-check with analogous dioxaborolane-containing compounds for spectral benchmarking .
Q. What stability considerations are critical for handling this compound in solution-phase reactions?
- Methodology : Store under inert atmosphere (N/Ar) at –20°C to prevent boronate hydrolysis. Monitor degradation via TLC or NMR. For aqueous workups, use mild conditions (pH 6–8) and short exposure times. Stability data from structurally similar pyrazole-boronate esters suggest susceptibility to protic solvents and elevated temperatures .
Advanced Research Questions
Q. How can computational methods optimize the reactivity of the boronate ester in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) to model transition states and predict regioselectivity in Suzuki-Miyaura couplings. Use software like Gaussian or ORCA to calculate bond dissociation energies (BDEs) for the B–O bonds. Reaction path searches (e.g., using the GRRM method) can identify intermediates and byproducts. Validate predictions with kinetic studies (e.g., monitoring reaction progress via NMR) .
Q. How should researchers resolve discrepancies in NMR data for the 3,3-difluorocyclobutylmethyl group?
- Methodology : For NMR splitting patterns, use variable-temperature NMR to assess conformational dynamics. For - COSY and -HSQC experiments, assign coupling constants to distinguish axial/equatorial fluorines. Compare with XRD data (if available) to correlate spatial arrangement with spectral features. Contradictions may arise from solvent polarity or aggregation effects .
Q. What experimental designs are effective for studying the compound’s role in photoinduced electron-transfer reactions?
- Methodology : Use UV-vis spectroscopy to track charge-transfer bands (e.g., λ ~300–400 nm for boronate-aryl systems). Pair with time-resolved fluorescence quenching assays to measure electron-transfer rates. Electrochemical analysis (cyclic voltammetry) can determine oxidation potentials of the pyrazole core. Control experiments with non-fluorinated cyclobutyl analogs may isolate electronic effects of the difluoro substituent .
Q. How can researchers mitigate side reactions during functionalization of the pyrazole nitrogen?
- Methodology : Optimize protecting groups (e.g., Boc for NH protection) prior to alkylation. Use kinetic studies (in situ IR or NMR) to identify competing pathways, such as over-alkylation. For sterically hindered substrates, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reaction efficiency .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodology : Systematically test solubility in DMSO, DMF, and THF using UV-vis calibration curves. Contradictions may arise from trace impurities (e.g., residual salts) or hydration states. Purify via recrystallization (ethanol/water) and re-measure. Cross-reference with thermogravimetric analysis (TGA) to assess solvent retention .
Tables for Key Analytical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
